3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
Overview
Description
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . It is a solid at room temperature . This compound plays an important role as an antioxidant and is also used as a flavoring agent, in perfumes, and in organic synthesis .
Molecular Structure Analysis
The linear formula of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is C12H14O3 . For a more detailed understanding of its structure, you may refer to its structure data file (SDF/MOL) available online .Physical And Chemical Properties Analysis
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 206.24 and a linear formula of C12H14O3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were characterized using different analytical methods, and their acidity was studied in different solvents (Yüksek et al., 2005).
- Characterization and Physical Properties : The compound has been studied in terms of its physical properties, such as melting temperatures, enthalpies, entropies of fusion, and heat capacities. Differential scanning calorimetry was used to determine these properties (Temprado et al., 2008).
Applications in Polymer and Material Science
- Polymer Synthesis : It has been used in the synthesis of bis-aldehyde monomers, which were then polymerized to yield electrically conductive pristine polyazomethines. These polymers displayed significant electrical conductivity, which is a valuable property in material science (Hafeez et al., 2019).
Biochemical and Analytical Applications
- Chemosensor Development : 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde was involved in the synthesis of a chemosensor for the detection of bioactive zinc(II) ions. This chemosensor demonstrated high selectivity and was successfully employed in live cell imaging, showing its potential in biochemical applications (Patil et al., 2018).
Vapor-Liquid Equilibrium Study
- Vapor-Liquid Equilibrium Behaviors : The compound's behavior in various alcohols under vapor-liquid equilibrium was studied. This research can be crucial for understanding the compound's properties in different states and its potential applications in industry (Kato et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUTWYFGMDAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358215 | |
Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |
CAS RN |
225939-34-4 | |
Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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